
1,3,4-Selenadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Selenadiazol-2-amine is a heterocyclic compound with the molecular formula C2H3N3Se. It belongs to the class of selenadiazoles, which are characterized by a five-membered ring containing selenium, nitrogen, and carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,4-Selenadiazol-2-amine can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with selenium dioxide. The reaction typically occurs under mild conditions and yields the desired selenadiazole ring structure .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Selenadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing derivatives.
Reduction: Reduction reactions can convert the selenadiazole ring into different reduced forms.
Substitution: The amine group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of substituted selenadiazoles .
Wissenschaftliche Forschungsanwendungen
1,3,4-Selenadiazol-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1,3,4-Selenadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound’s derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Selenadiazol-2-amine is structurally similar to other heterocyclic compounds, such as:
1,3,4-Thiadiazole-2-amine: Contains sulfur instead of selenium.
1,2,3-Selenadiazole: Differs in the arrangement of nitrogen and selenium atoms within the ring.
Uniqueness
The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to its sulfur-containing analogs. Selenium’s unique redox properties and ability to form stable bonds with carbon and nitrogen make this compound a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
34547-83-6 |
|---|---|
Molekularformel |
C2H3N3Se |
Molekulargewicht |
148.04 g/mol |
IUPAC-Name |
1,3,4-selenadiazol-2-amine |
InChI |
InChI=1S/C2H3N3Se/c3-2-5-4-1-6-2/h1H,(H2,3,5) |
InChI-Schlüssel |
MCBOINOJZQFGBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN=C([Se]1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B12788162.png)
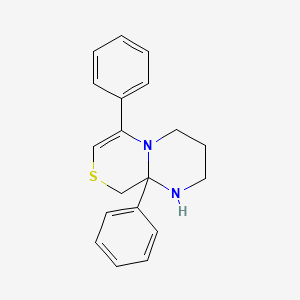

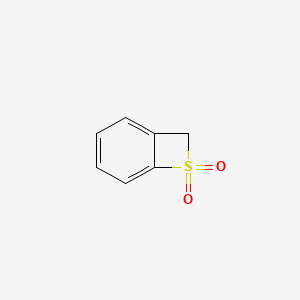
![[2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12788201.png)
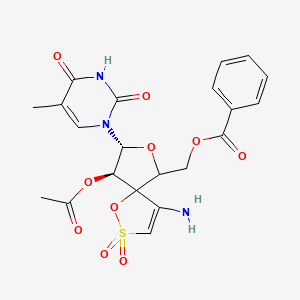
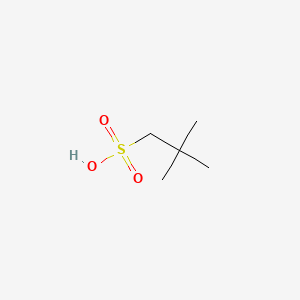

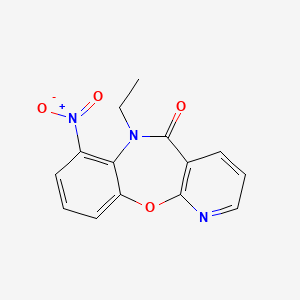
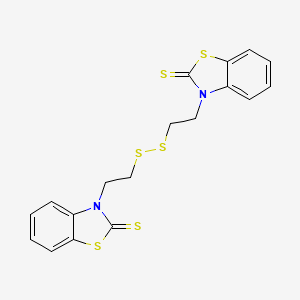
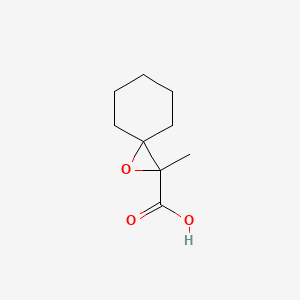
![2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one](/img/structure/B12788222.png)
![Acetamide,N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12788228.png)
![(2S,11S)-7,18-dimethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol](/img/structure/B12788231.png)
